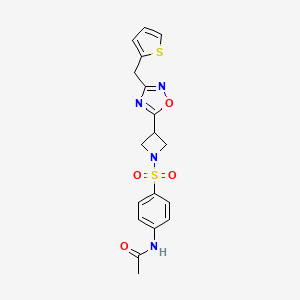

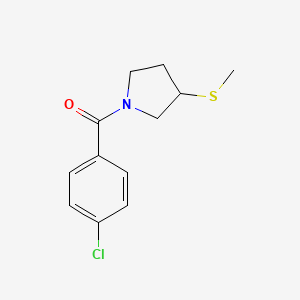

![molecular formula C7H5N3O2 B2715647 Triazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 1536980-41-2](/img/structure/B2715647.png)

Triazolo[1,5-a]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo[1,5-a]pyrimidines are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They contain aroyl and acetyl or ester groups in the pyrimidine ring . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst was also introduced .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . In most cases, the reaction proceeds under the conditions of acidic catalysis .科学的研究の応用

Synthetic Methodologies

Triazolo[1,5-a]pyridines are synthesized through innovative approaches that contribute to organic chemistry's methodological advancements. For instance, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation represents a novel strategy. This process features direct oxidative N-N bond formation, highlighting a short reaction time and high yields, indicating its efficiency and applicability in constructing complex molecules (Zisheng Zheng et al., 2014).

Herbicidal Activities

Research into 1,2,4-triazolo[4,3-a]pyridine derivatives has unveiled compounds with significant herbicidal activities against a variety of weeds, marking them as potential leads for developing new herbicides. These studies reveal the potential of triazolopyridine compounds in agriculture, specifically in controlling dicotyledonous weeds (Xinghai Liu et al., 2015).

Biological Activities

Triazolopyridine derivatives are found to possess diverse biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic properties. Such wide-ranging biological efficacy underlines the potential of these compounds in medicinal chemistry for developing new therapeutic agents (N. M. Gandikota et al., 2017).

Supramolecular Chemistry

The structural chemistry of 1,2,4-triazolo[1,5-a]pyridines, influenced by substituents, provides valuable insights into pharmaceutical development and crystal engineering. These compounds form diverse supramolecular synthons in solid states, showcasing the significance of structural modifications on their pharmaceutical applications and crystal packing (Yingying Chai et al., 2019).

Medicinal Chemistry

The [1,2,4]Triazolo[1,5-a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This scaffold's presence in various clinical trials and marketed drugs demonstrates its significant potential in medicinal chemistry for developing novel therapeutic agents with diverse functional groups (S. Merugu et al., 2022).

作用機序

Mode of Action

The mode of action of Triazolo[1,5-a]pyridine-5-carboxylic acid involves its use as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of nitrogen-containing heterocycles . The compound undergoes transformations and cascade reactions involving metal carbenes .

Result of Action

The result of the action of this compound is the formation of various types of nitrogen-containing heterocycles . These heterocycles have potential applications in various fields, including medicinal chemistry .

生化学分析

Biochemical Properties

Triazolo[1,5-a]pyridine-5-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . It acts as a precursor of tautomeric 2-(diazomethyl)pyridines . This methodology represents a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .

Cellular Effects

Some studies suggest that it may have moderate antiproliferative activities against certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a precursor of tautomeric 2-(diazomethyl)pyridines . This property allows it to be used in the synthesis of various types of nitrogen-containing heterocycles .

特性

IUPAC Name |

triazolo[1,5-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(3-5)4-8-9-10/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUKBVZIQVGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=N2)C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)

![3-isopropyl-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2715566.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)

![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)

![7-chloro-4-methyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B2715579.png)